Cas no 338750-19-9 (1-BENZYL-6-(PHENYLMETHYLENE)TETRAHYDRO-2,5-PYRAZINEDIONE)
1-BENZYL-6-(PHENYLMETHYLENE)TETRAHYDRO-2,5-PYRAZINEDIONE Chemical and Physical Properties
Names and Identifiers
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- 1-BENZYL-6-(PHENYLMETHYLENE)TETRAHYDRO-2,5-PYRAZINEDIONE
- (6E)-1-benzyl-6-(phenylmethylidene)piperazine-2,5-dione
- 2,5-Piperazinedione, 1-(phenylmethyl)-6-(phenylmethylene)-
- (6E)-1-benzyl-6-benzylidenepiperazine-2,5-dione
- MLS000696013
- HMS2649B23
- SMR000334916
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- MDL: MFCD01315449
- Inchi: 1S/C18H16N2O2/c21-17-12-19-18(22)16(11-14-7-3-1-4-8-14)20(17)13-15-9-5-2-6-10-15/h1-11H,12-13H2,(H,19,22)/b16-11+
- InChI Key: JJCAIOAPURTFJY-LFIBNONCSA-N
- SMILES: O=C1CNC(/C(=C\C2C=CC=CC=2)/N1CC1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 446
- XLogP3: 2.5
- Topological Polar Surface Area: 49.4
1-BENZYL-6-(PHENYLMETHYLENE)TETRAHYDRO-2,5-PYRAZINEDIONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB300098-100 mg |
1-Benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione; . |
338750-19-9 | 100 mg |
€221.50 | 2023-07-20 | ||
| abcr | AB300098-100mg |
1-Benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione; . |
338750-19-9 | 100mg |
€283.50 | 2025-02-16 | ||
| Key Organics Ltd | 4N-710-1MG |
1-benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione |
338750-19-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 4N-710-5MG |
1-benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione |
338750-19-9 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 4N-710-10MG |
1-benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione |
338750-19-9 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 4N-710-50MG |
1-benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione |
338750-19-9 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 4N-710-100MG |
1-benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione |
338750-19-9 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00896446-1g |
(6E)-1-Benzyl-6-(phenylmethylidene)piperazine-2,5-dione |
338750-19-9 | 90% | 1g |
¥2401.0 | 2023-03-29 |
1-BENZYL-6-(PHENYLMETHYLENE)TETRAHYDRO-2,5-PYRAZINEDIONE Suppliers
1-BENZYL-6-(PHENYLMETHYLENE)TETRAHYDRO-2,5-PYRAZINEDIONE Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-BENZYL-6-(PHENYLMETHYLENE)TETRAHYDRO-2,5-PYRAZINEDIONE
Chemical Profile of 1-BENZYL-6-(PHENYLMETHYLENE)TETRAHYDRO-2,5-PYRAZINEDIONE (CAS No. 338750-19-9)
1-BENZYL-6-(PHENYLMETHYLENE)TETRAHYDRO-2,5-PYRAZINEDIONE, identified by its Chemical Abstracts Service (CAS) number 338750-19-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the tetrahydropyrazinedione class, which is known for its potential biological activities, particularly in the context of drug discovery and development. The presence of both benzyl and phenylmethylene substituents in its molecular framework suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further exploration.
The molecular structure of 1-BENZYL-6-(PHENYLMETHYLENE)TETRAHYDRO-2,5-PYRAZINEDIONE consists of a saturated six-membered ring fused with a pyrazinedione moiety. This configuration imparts distinct electronic and steric properties that can be exploited in medicinal chemistry. The benzyl group, attached at the 1-position of the tetrahydropyrazine ring, contributes to hydrophobic interactions and can influence the compound's solubility and bioavailability. Meanwhile, the phenylmethylene substituent at the 6-position introduces additional aromaticity and potential hydrogen bonding capabilities, which are crucial for binding to biological receptors.
In recent years, there has been growing interest in tetrahydropyrazinediones due to their reported pharmacological effects. These compounds have been investigated for their potential roles in modulating various biological pathways, including enzyme inhibition and receptor interaction. For instance, derivatives of tetrahydropyrazinediones have shown promise in preclinical studies as inhibitors of enzymes involved in inflammation and pain signaling. The structural features of 1-BENZYL-6-(PHENYLMETHYLENE)TETRAHYDRO-2,5-PYRAZINEDIONE make it a candidate for further investigation in this context.
One of the most compelling aspects of this compound is its versatility in chemical modification. The presence of reactive sites such as the carbonyl groups in the pyrazinedione ring and the aromatic rings allows for facile derivatization through various synthetic methodologies. This flexibility enables chemists to explore a wide range of analogues with tailored biological activities. Such modifications can be guided by structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates.
Recent advancements in computational chemistry have also facilitated the design and prediction of novel derivatives of 1-BENZYL-6-(PHENYLMETHYLENE)TETRAHYDRO-2,5-PYRAZINEDIONE. Molecular docking simulations and quantum mechanical calculations can provide insights into how this compound interacts with potential biological targets at an atomic level. These computational approaches complement experimental work by allowing researchers to screen large libraries of compounds efficiently before conducting costly wet-lab experiments.
The synthesis of 1-BENZYL-6-(PHENYLMETHYLENE)TETRAHYDRO-2,5-PYRAZINEDIONE involves multi-step organic reactions that highlight its synthetic accessibility. Key steps typically include cyclization reactions to form the tetrahydropyrazine core, followed by functional group transformations to introduce the benzyl and phenylmethylene substituents. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, making it feasible to produce this compound on a larger scale for research purposes.
The pharmacological profile of this compound is still under active investigation. Initial studies have suggested that it may exhibit properties relevant to central nervous system (CNS) disorders, given its structural similarity to known psychoactive agents. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential. Preclinical studies involving cell-based assays and animal models will be crucial in evaluating its efficacy and safety profile.
In addition to its pharmaceutical applications, 1-BENZYL-6-(PHENYLMETHYLENE)TETRAHYDRO-2,5-PYRAZINEDIONE may find utility in other areas such as agrochemicals or material science. Its unique chemical properties could be leveraged to develop novel materials with specific functionalities or to create bioactive compounds for crop protection.
The regulatory landscape for new chemical entities like 1-BENZYL-6-(PHENYLMETHYLENE)TETRAHYDRO-2,5-PYRAZINEDIONE is complex but well-established. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for any intended therapeutic use. Researchers must navigate these regulations carefully to ensure that their work aligns with safety and efficacy standards before moving into clinical trials.
Future directions in the study of this compound may include exploring its role in combination therapies or investigating its interactions with other drug candidates. The ability to modulate multiple targets simultaneously could lead to synergistic effects that enhance therapeutic outcomes. Furthermore, green chemistry principles should be considered in future synthetic approaches to minimize environmental impact while maintaining high yields and purity standards.
In conclusion,1-BENZYL-6-(PHENYLMETHYLENE)TETRAHYDRO-2,5-PYRAZINEDIONE (CAS No. 338750-19-9) represents a fascinating subject of study within pharmaceutical chemistry due to its structural complexity and potential biological activities. Ongoing research efforts are expected to yield valuable insights into its pharmacological properties and applications across various domains.
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